3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-methyl-3,5-dinitrophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6S/c1-14-16(25(27)28)12-15(13-17(14)26(29)30)33(31,32)24-10-8-23(9-11-24)19-5-4-18(20-21-19)22-6-2-3-7-22/h4-5,12-13H,2-3,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCUKCZXFGSMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a complex organic molecule with potential biological activities due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
This compound contains several functional groups that contribute to its biological properties:
- Piperazine ring : Known for its role in various pharmacological agents.
- Pyridazine moiety : Often associated with anti-inflammatory and analgesic activities.
- Dinitrophenyl group : May enhance reactivity and binding affinity to biological targets.
Biological Activity
Preliminary studies and related research suggest that compounds with similar structures exhibit significant biological activities. The following sections summarize the key findings regarding the biological activity of this compound.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Similar piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, suggesting potential neuropharmacological applications .
- Receptor Binding : The compound may interact with specific receptors involved in signal transduction pathways, influencing cellular responses.
Pharmacological Potential
Research indicates that compounds structurally related to this one have been investigated for various therapeutic applications:
- Anti-inflammatory Effects : Compounds with pyridazine structures have demonstrated anti-inflammatory properties in animal models .
- Analgesic Activity : Similar compounds have been tested for pain relief efficacy using models such as the hot plate test and acetic acid-induced writhing .
Case Studies
Several studies highlight the biological activity of related compounds:
- Study on Piperazine Derivatives :
- Synthesis and Evaluation of Thiazolo-Pyridazinones :
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylsulfonylpiperazine | Piperazine ring, sulfonyl group | Neuropharmacological activity |
| 4-(6-Chloropyridazin-3-yl)piperazine | Chlorinated pyridazine | Antimicrobial properties |
| 3-Aminoquinazolinone Derivative | Quinazolinone structure | Antitumor activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Analogues
*Calculated based on molecular formula.
Key Observations :
- Solubility : The pyrrolidine moiety in the target compound improves aqueous solubility relative to triazine derivatives with bulky hydrophobic groups .
- Biological Targets: Thienopyrimidine analogues (e.g., from ) show validated kinase inhibition, suggesting the target compound may share similar mechanisms due to its piperazine-sulfonyl motif.
Functional Group Analysis
Sulfonyl-Piperazine Moieties :
- The 4-methyl-3,5-dinitrophenylsulfonyl group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with simpler methanesulfonyl groups in patent compounds . This may reduce off-target interactions but complicate synthetic accessibility.
- Piperazine rings in all analogues enhance conformational flexibility, critical for binding to ATP pockets in kinases.
- Pyrrolidine vs. Morpholine: The pyrrolidine substituent in the target compound provides a secondary amine for hydrogen bonding, whereas morpholine in thienopyrimidine derivatives offers oxygen-based polarity, affecting membrane permeability .
Preparation Methods
Detailed Synthetic Pathways
Synthesis of the Pyridazine Core
The pyridazine scaffold is typically derived from dichloropyridazine precursors. For example, 3,6-dichloropyridazine serves as a versatile starting material due to its two reactive sites for substitution.
Representative Protocol:
- 3,6-Dichloropyridazine is reacted with pyrrolidine in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours to yield 3-chloro-6-(pyrrolidin-1-yl)pyridazine .
- The reaction proceeds via SNAr, leveraging the electron-deficient nature of pyridazine to facilitate displacement of the chloride at position 6.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Solvent | THF | |
| Temperature | 80°C |
Piperazine Coupling at Position 3
The chloro group at position 3 is displaced by piperazine under basic conditions.
Representative Protocol:
- 3-Chloro-6-(pyrrolidin-1-yl)pyridazine is treated with piperazine (2.5 equiv) in dimethylformamide (DMF) at 120°C for 24 hours.
- The product, 3-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine , is isolated via column chromatography (EtOAc/hexane, 1:3).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–72% | |
| Base | None (neat conditions) |
Sulfonylation of Piperazine
The secondary amine of the piperazine moiety is sulfonylated using 4-methyl-3,5-dinitrobenzenesulfonyl chloride.
Representative Protocol:
- 3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is dissolved in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) (3.0 equiv).
- 4-Methyl-3,5-dinitrobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 hours.
- The product is purified via silica gel chromatography (DCM/MeOH, 10:1).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% | |
| Solvent | DCM | |
| Reaction Time | 4 hours |
Alternative Routes and Modifications
Pre-sulfonylated Piperazine Approach
To avoid side reactions, 4-((4-methyl-3,5-dinitrophenyl)sulfonyl)piperazine can be synthesized first and then coupled to the pyridazine core:
- Piperazine is sulfonylated with 4-methyl-3,5-dinitrobenzenesulfonyl chloride in DCM/DIPEA (yield: 82%).
- The pre-sulfonylated piperazine is then reacted with 3-chloro-6-(pyrrolidin-1-yl)pyridazine in DMF at 100°C (yield: 58%).
Advantages:
Radical-Mediated Cyclization
A novel method reported in utilizes a 6-endo-trig radical cyclization for pyridazine formation:
- Vinylogous enaminonitriles react with sulfonyl hydrazides under photoredox conditions.
- The pyridazine core forms via transamidation and radical cyclization (yield: 60–78%).
Applications:
Critical Analysis of Methodologies
Yield Optimization Challenges
Q & A
Q. What are the common synthetic pathways for synthesizing 3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation of piperazine : Reacting 4-methyl-3,5-dinitrobenzenesulfonyl chloride with piperazine to form the sulfonamide intermediate.
- Nucleophilic substitution : Coupling the sulfonylated piperazine with a halogenated pyridazine derivative bearing a pyrrolidine substituent.
Intermediates are characterized using 1H/13C NMR spectroscopy to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weights. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?
- HPLC with UV detection : Quantifies purity (>95%) and identifies impurities (e.g., unreacted intermediates) .
- Differential scanning calorimetry (DSC) : Assesses thermal stability and polymorphic forms by analyzing melting points and decomposition profiles .
- FT-IR spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, nitro group absorptions at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into experimental design to optimize synthesis?
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for sulfonylation or nucleophilic substitution steps.
- Solvent optimization : Calculate solvation free energies to select solvents (e.g., DMF, THF) that minimize side reactions .
- Machine learning : Train models on existing pyridazine derivative datasets to predict optimal reaction conditions (e.g., temperature, catalyst loading) .
Q. When contradictory data arises between spectroscopic methods (e.g., NMR vs. mass spectrometry), what methodological approaches can resolve discrepancies?
- Cross-validation : Repeat synthesis and characterization under controlled conditions to rule out human error.
- 2D NMR (COSY, HSQC) : Resolve ambiguous proton-carbon correlations caused by overlapping signals in crowded spectra .
- Isotopic labeling : Introduce deuterated reagents to track reaction pathways and confirm structural assignments .
Q. How can researchers design a stability study to evaluate the compound under various pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours.
- HPLC monitoring : Quantify degradation products (e.g., hydrolysis of the sulfonamide group) and calculate rate constants using first-order kinetics models .
- Accelerated stability testing : Store samples at 40°C/75% relative humidity for 1–3 months to simulate long-term stability .
Q. In developing structure-activity relationship (SAR) studies, what in vitro assays are suitable for assessing biological activity?
- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based substrates (e.g., ADP-Glo™ for ATP consumption).
- Receptor binding studies : Radioligand displacement assays (e.g., [3H]-labeled antagonists for GPCR targets) to measure affinity (IC50).
- Cytotoxicity screening : Evaluate selectivity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous fibroblasts .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across replicate assays?
- Dose-response normalization : Use internal controls (e.g., reference inhibitors) to standardize inter-assay variability.
- Statistical validation : Apply ANOVA or Student’s t-tests to confirm significance (p < 0.05) and exclude outliers via Grubbs’ test.
- Mechanistic follow-up : Perform SPR (surface plasmon resonance) to directly measure binding kinetics and rule off-target effects .
Methodological Best Practices
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions .
- Crystallography : Grow single crystals via slow evaporation (acetonitrile/methanol) for X-ray diffraction to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
